![molecular formula C12H17ClFNO B7636482 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol, also known as Buprenorphine, is a synthetic opioid medication used for pain management and addiction treatment. It was first synthesized in 1966 by Reckitt & Colman Products Ltd.
Mécanisme D'action
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole binds to the mu-opioid receptor and produces a partial agonist effect. It also acts as an antagonist at the kappa-opioid receptor, which reduces the risk of adverse effects like dysphoria and hallucinations. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has a long half-life, which means it can be administered less frequently compared to other opioids.
Biochemical and Physiological Effects:
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole produces analgesic effects by reducing the perception of pain in the central nervous system. It also produces sedation, respiratory depression, and constipation. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been shown to reduce the craving and withdrawal symptoms associated with opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a useful tool for studying the mu-opioid receptor and its role in pain management and addiction. Its partial agonist effect and long half-life make it a safer option for animal studies compared to full agonists like morphine. However, its complex synthesis method and high cost limit its widespread use in research.
Orientations Futures
1. Development of new synthesis methods to reduce the cost and complexity of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole production.
2. Investigation of the role of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in the treatment of other medical conditions like depression and anxiety.
3. Exploration of the pharmacokinetics and pharmacodynamics of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in different populations like children and the elderly.
4. Development of new formulations of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for more convenient administration and improved efficacy.
5. Investigation of the long-term safety and efficacy of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for pain management and addiction treatment.
In conclusion, 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a synthetic opioid medication with a unique pharmacological profile that makes it a useful tool for pain management and addiction treatment. Its complex synthesis method and high cost limit its widespread use in research, but ongoing studies are investigating its potential for treating other medical conditions and improving its safety and efficacy.
Méthodes De Synthèse
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is synthesized by the reaction of thebaine, a natural alkaloid found in opium, with a chemical called N-cyclopropylmethyl-N-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide. The reaction produces a mixture of four stereoisomers, one of which is the active ingredient in 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been extensively studied for its use in pain management and addiction treatment. It is a partial agonist of the mu-opioid receptor, which means it produces less euphoria and respiratory depression compared to full agonists like morphine. This makes it a safer option for long-term pain management and addiction treatment.
Propriétés
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-3-10(16)7-15-8(2)9-4-5-12(14)11(13)6-9/h4-6,8,10,15-16H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSVEBRNMJBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(C)C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

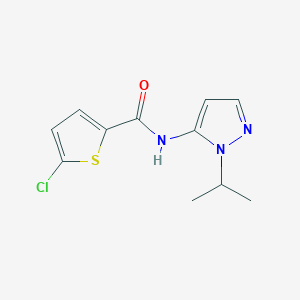

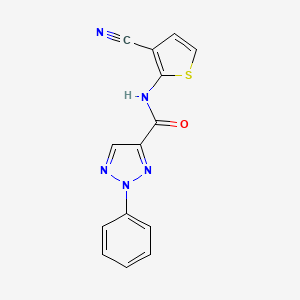
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
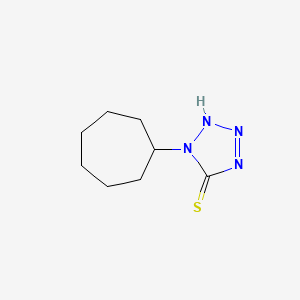
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
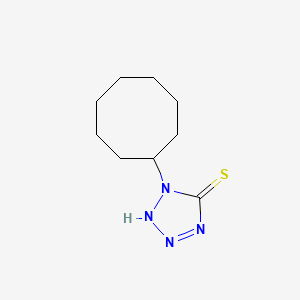
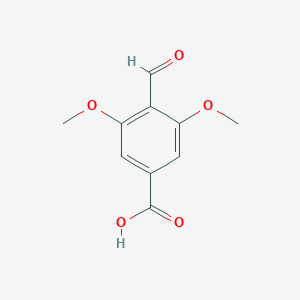
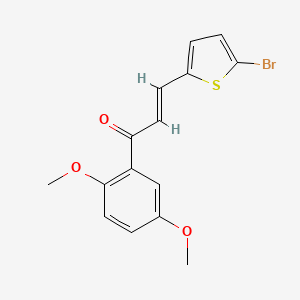

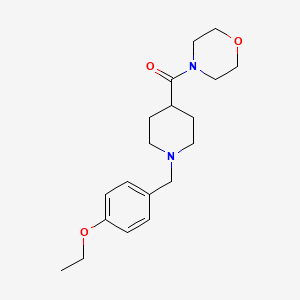
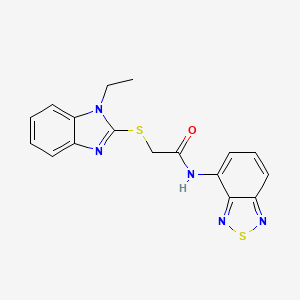
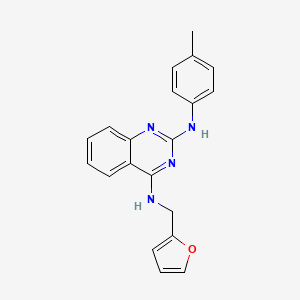
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)